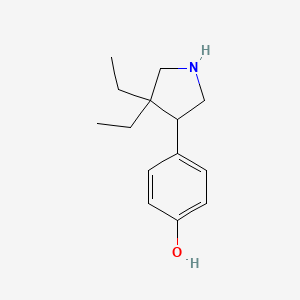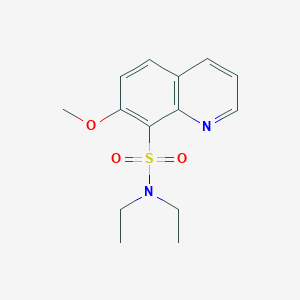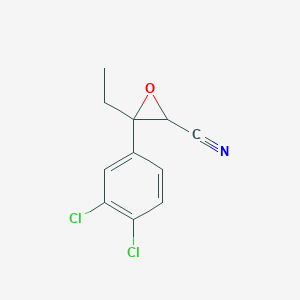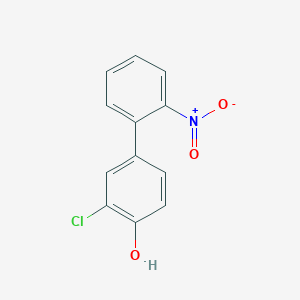
4-(4,4-Diethylpyrrolidin-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,4-Diethylpyrrolidin-3-yl)phenol is an organic compound characterized by a phenol group attached to a pyrrolidine ring substituted with diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Diethylpyrrolidin-3-yl)phenol can be achieved through several methods:
Nucleophilic Aromatic Substitution: This involves the reaction of an aryl halide with a nucleophile under basic conditions.
Preparation from Haloarenes: Chlorobenzene, when fused with sodium hydroxide at high temperatures and pressures, forms sodium phenoxide, which is then acidified to produce phenol.
Preparation from Benzene Sulphonic Acid: Benzene sulphonic acid, treated with molten sodium hydroxide, forms sodium phenoxide, which upon acidification yields phenol.
Industrial Production Methods
Industrial production of phenols often involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed cleavage to produce phenol and acetone .
Chemical Reactions Analysis
4-(4,4-Diethylpyrrolidin-3-yl)phenol undergoes various chemical reactions:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Electrophilic Aromatic Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Scientific Research Applications
4-(4,4-Diethylpyrrolidin-3-yl)phenol has several applications in scientific research:
Medicinal Chemistry: The pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the pharmacophore space and stereochemistry of drug candidates.
Biological Studies: Compounds with pyrrolidine rings have shown significant biological activity, including antibacterial and anticancer properties.
Industrial Applications: Phenolic compounds are used in the production of resins, plastics, and as intermediates in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 4-(4,4-Diethylpyrrolidin-3-yl)phenol involves its interaction with molecular targets through its phenolic and pyrrolidine moieties. The phenolic group can participate in hydrogen bonding and electrophilic interactions, while the pyrrolidine ring can interact with biological receptors, influencing their activity .
Comparison with Similar Compounds
4-(4,4-Diethylpyrrolidin-3-yl)phenol can be compared with other phenolic and pyrrolidine-containing compounds:
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share similar structural features and biological activities.
Phenolic Compounds: Other phenolic compounds, such as 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, exhibit antiproliferative activity and are used in medicinal chemistry.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-(4,4-diethylpyrrolidin-3-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-3-14(4-2)10-15-9-13(14)11-5-7-12(16)8-6-11/h5-8,13,15-16H,3-4,9-10H2,1-2H3 |
InChI Key |
IZLVGXSKRMOYER-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNCC1C2=CC=C(C=C2)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B13212191.png)
![Ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13212198.png)



![N-[(4-Formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B13212214.png)
![Ethyl 2-[(2-cyanoethyl)(4-fluorophenyl)amino]acetate](/img/structure/B13212225.png)





![[1,5-Bis(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B13212253.png)
![4-(4-Fluorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13212268.png)
